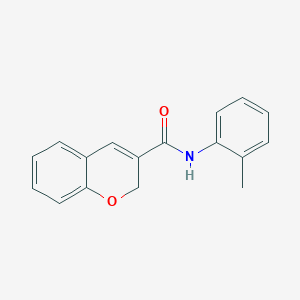

N-(2-methylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCKFNOLWKMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 2-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Solvent recycling and waste minimization techniques are also employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

N-(2-methylphenyl)-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and anticancer agent. Its unique chromene structure allows it to interact with various biological targets, making it a promising candidate for drug development. Studies have indicated that the compound can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation, thereby reducing the production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action involves the binding of N-(2-methylphenyl)-2H-chromene-3-carboxamide to specific enzymes or receptors, modulating their activity. For instance, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through caspase activation pathways .

Organic Synthesis

N-(2-methylphenyl)-2H-chromene-3-carboxamide serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. The compound's reactivity allows for various functionalization routes, leading to derivatives with enhanced biological activities .

Material Science

The chromene core structure of N-(2-methylphenyl)-2H-chromene-3-carboxamide makes it suitable for applications in material science, particularly in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's properties allow it to contribute to advancements in sustainable energy technologies .

Anticancer Activity

A study published in a reputable journal demonstrated that derivatives of N-(2-methylphenyl)-2H-chromene-3-carboxamide exhibited significant anticancer activity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells, showing increased levels of reactive oxygen species (ROS) which are indicative of cellular stress leading to programmed cell death .

Antimicrobial Efficacy

Research conducted on similar compounds revealed that they possess antimicrobial properties, displaying lower minimum inhibitory concentration (MIC) values than standard antibiotics against resistant bacterial strains. This suggests that N-(2-methylphenyl)-2H-chromene-3-carboxamide could serve as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer | Induces apoptosis; inhibits cyclooxygenase enzymes |

| Organic Synthesis | Intermediate for complex molecules | Valuable for synthesizing heterocycles |

| Material Science | Organic electronic materials | Potential use in OLEDs and photovoltaic cells |

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Structure : Contains a carboxylic acid substituent on the phenyl ring and a 6-methoxy group on the coumarin core.

- Properties : The carboxylic acid increases acidity (pKa ~2–3), while the 6-methoxy group enhances electron density in the coumarin ring, possibly altering UV absorption and reactivity .

Modifications to the Coumarin Core

Imino Derivatives (e.g., (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide)

- Structure: Replaces the coumarin oxygen with an imino group (-NH-) linked to substituted phenyl rings.

- Implications: The imino group disrupts the aromaticity of the coumarin ring, reducing planarity and conjugation. This may decrease fluorescence intensity compared to oxo-containing analogs .

7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide

- Structure : Nitro and dihydroxy groups on the coumarin core, with a piperidinylamide substituent.

Tautomerism and Crystallography

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (pyridine analog): Exists in the keto-amine tautomeric form, stabilized by intramolecular hydrogen bonding. The near-planar conformation (dihedral angle: 8.38°) suggests extended π-conjugation, which may enhance stability and intermolecular interactions . This tautomeric behavior is likely shared by the target compound.

Comparative Data Table

Biological Activity

N-(2-methylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-(2-methylphenyl)-2H-chromene-3-carboxamide features a chromene core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts. The synthesis typically involves the condensation of 2-methylphenylamine with 2H-chromene-3-carboxylic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions .

Anticancer Activity

N-(2-methylphenyl)-2H-chromene-3-carboxamide has shown promising anticancer properties. In vitro studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 8.5 |

| PC-3 | 35.0 |

| A-549 | 0.9 |

| Caco-2 | 9.9 |

These results suggest that it has comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

The mechanism by which N-(2-methylphenyl)-2H-chromene-3-carboxamide exerts its anticancer effects may involve the inhibition of key enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby contributing to its anticancer activity .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, potentially through the modulation of signaling pathways involved in inflammation. This includes inhibition of NF-kB and other pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Other Biological Activities

Besides anticancer and anti-inflammatory properties, N-(2-methylphenyl)-2H-chromene-3-carboxamide has been investigated for:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens.

- Antioxidant Activity : Demonstrated through assays such as DPPH and FRAP.

- Enzyme Inhibition : Potential to inhibit monoamine oxidase (MAO), which is relevant in neurological disorders .

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines, revealing that modifications to the chromene structure significantly influenced biological activity. The study highlighted N-(2-methylphenyl)-2H-chromene-3-carboxamide's strong activity against colorectal adenocarcinoma cells .

- Structure-Activity Relationship (SAR) : Research focused on understanding how structural variations affect biological activity. It was found that lipophilicity and electronic properties of substituents play crucial roles in enhancing cytotoxicity against cancer cells .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-methylphenyl)-2H-chromene-3-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the 2H-chromene scaffold .

- Amidation : Reacting the chromene intermediate with 2-methylaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) to introduce the carboxamide group .

- Functionalization : Additional substituents (e.g., halogens, methoxy groups) can be introduced via electrophilic substitution or palladium-catalyzed cross-coupling reactions .

Advanced: How can reaction conditions be optimized to improve the yield and purity of N-(2-methylphenyl)-2H-chromene-3-carboxamide during synthesis?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol improves recrystallization efficiency .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate condensation reactions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amidation, while higher temperatures (80–100°C) favor cyclization .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% through cavitation effects, improving yield .

Basic: What spectroscopic techniques are essential for characterizing the molecular structure of chromene carboxamide derivatives?

Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the chromene scaffold, substituent positions, and carboxamide linkage (e.g., carbonyl signal at ~168 ppm) .

- IR spectroscopy : Detects C=O stretching (1650–1700 cm⁻¹) and N–H bending (amide I/II bands) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can SHELX software be applied in the crystallographic analysis of N-(2-methylphenyl)-2H-chromene-3-carboxamide derivatives?

SHELX is used for:

- Structure solution : SHELXS/SHELXD for phase determination via direct methods or Patterson maps .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors using high-resolution X-ray data. Twinning or disorder in crystals can be modeled with TWIN/BASF commands .

- Validation : CIF files are checked for geometric plausibility (e.g., bond lengths, angles) using PLATON .

Basic: What are the key structural features of N-(2-methylphenyl)-2H-chromene-3-carboxamide that influence its chemical reactivity?

- Imino group (C=N) : Participates in tautomerism and nucleophilic addition reactions .

- Aromatic substituents : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilic substitution at the chromene ring .

- Carboxamide moiety : Hydrogen-bonding capability affects solubility and biological target interactions .

Advanced: What strategies are employed to resolve contradictions in biological activity data among different studies on chromene carboxamides?

- Cross-validation : Replicate assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) under standardized conditions .

- Structure-activity relationship (SAR) : Compare analogs with systematic substituent variations to isolate critical functional groups .

- In silico modeling : Molecular docking (AutoDock) or MD simulations to predict binding modes and validate experimental IC₅₀ values .

Basic: How do substituents on the phenyl ring affect the biological activity of N-(2-methylphenyl)-2H-chromene-3-carboxamide derivatives?

- Electron-withdrawing groups (Cl, F) : Enhance cytotoxicity by increasing membrane permeability and enzyme inhibition .

- Methoxy groups (-OCH₃) : Improve solubility and antioxidant activity via radical scavenging .

- Methyl groups (-CH₃) : Steric effects may reduce binding affinity to hydrophobic enzyme pockets .

Advanced: What methodological approaches are recommended for studying the enzyme inhibition mechanisms of chromene carboxamides?

- Kinetic assays : Measure Vₘₐₓ and Kₘ shifts under varying substrate/inhibitor concentrations to identify competitive/non-competitive inhibition .

- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to map binding interactions (e.g., with COX-2 or topoisomerase II) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Basic: What purification techniques are most effective for isolating N-(2-methylphenyl)-2H-chromene-3-carboxamide from complex reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to remove unreacted aniline .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolates .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the pharmacokinetic properties of chromene carboxamide derivatives?

- QSAR modeling : Train models on datasets of logP, pKa, and bioavailability to predict ADME profiles .

- PAMPA assays : Simulate intestinal absorption using artificial membranes, validated with in vivo data .

- CYP450 inhibition screening : Use liver microsome assays paired with docking simulations to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.